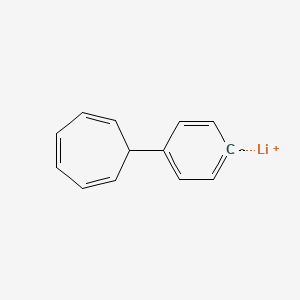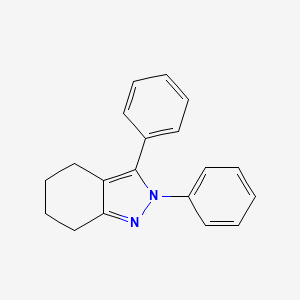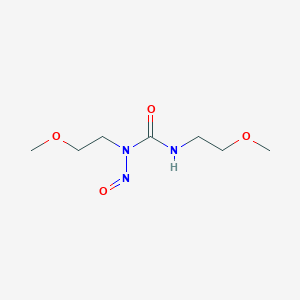
1,3-Bis(2-methoxyethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-methoxyethyl)-1-nitrosourea is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea typically involves the reaction of 1,3-bis(2-methoxyethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-methoxyethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-methoxyethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-methoxyethyl)-1-nitrosourea involves its interaction with molecular targets, leading to various biochemical effects. The nitrosourea group is known to alkylate DNA, which can result in the inhibition of DNA replication and cell division. This property is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-methoxyethyl)urea: A precursor in the synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea.
1,3-Bis(2-methoxyethyl)thiourea: A structurally similar compound with different chemical properties.
1,3-Bis(2-methoxyethyl)imidazolidinone: Another related compound with distinct applications.
Uniqueness
This compound is unique due to its nitrosourea group, which imparts specific reactivity and potential biological activity. Its ability to alkylate DNA sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
60285-26-9 |
|---|---|
Molekularformel |
C7H15N3O4 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1,3-bis(2-methoxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O4/c1-13-5-3-8-7(11)10(9-12)4-6-14-2/h3-6H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
DFVHUAMEIXPIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)N(CCOC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)

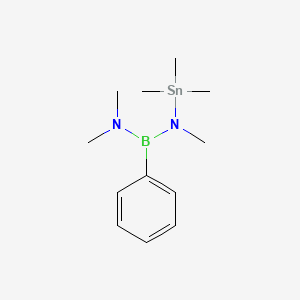

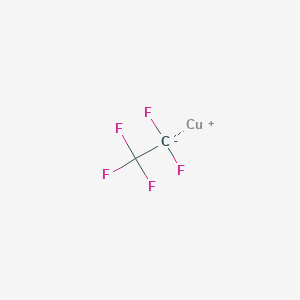

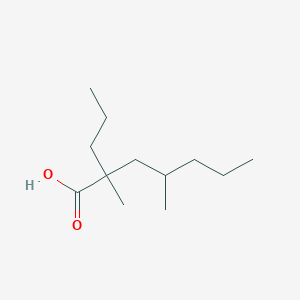
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
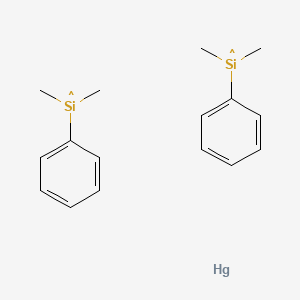
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
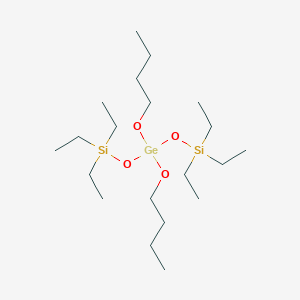
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
